N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Lipophilicity Metabolic stability CF₃ substitution

N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide (CAS 2034458-10-9) is a synthetic small-molecule oxalamide derivative with molecular formula C20H17F3N2O3 and a molecular weight of 390.36 g/mol. The compound belongs to the benzofuran-2-yl-propyl-oxalamide chemotype, which has been explored in patent literature for therapeutic applications including inflammatory diseases, hyperproliferative disorders, and hypoxia-related pathologies.

Molecular Formula C20H17F3N2O3
Molecular Weight 390.362
CAS No. 2034458-10-9
Cat. No. B2643210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
CAS2034458-10-9
Molecular FormulaC20H17F3N2O3
Molecular Weight390.362
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C20H17F3N2O3/c21-20(22,23)15-8-2-3-9-16(15)25-19(27)18(26)24-11-5-7-14-12-13-6-1-4-10-17(13)28-14/h1-4,6,8-10,12H,5,7,11H2,(H,24,26)(H,25,27)
InChIKeySSAREPVAOKWXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide (CAS 2034458-10-9): Structural Identity and Compound-Class Context


N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide (CAS 2034458-10-9) is a synthetic small-molecule oxalamide derivative with molecular formula C20H17F3N2O3 and a molecular weight of 390.36 g/mol . The compound belongs to the benzofuran-2-yl-propyl-oxalamide chemotype, which has been explored in patent literature for therapeutic applications including inflammatory diseases, hyperproliferative disorders, and hypoxia-related pathologies [1]. The ethanediamide (oxalamide) central scaffold provides a hydrogen-bond-capable linker bridging a benzofuran-2-yl-propyl moiety on one amide nitrogen and a 2-(trifluoromethyl)phenyl group on the other. This specific ortho-CF₃ substitution pattern on the phenyl ring represents a key structural differentiator within the analog series. Notably, primary peer-reviewed literature directly characterizing the biological activity of this precise compound is currently sparse; the available differentiation evidence is therefore drawn from structural comparisons against close analogs, class-level benzofuran-oxalamide structure-activity relationships, and well-established medicinal chemistry principles governing trifluoromethyl substitution effects [2].

Why In-Class Benzofuran-Oxalamide Analogs Cannot Be Interchanged with N-[3-(1-Benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide


Within the benzofuran-2-yl-propyl-oxalamide series, even seemingly minor modifications to the N2-aryl substituent produce substantial alterations in physicochemical properties, target engagement profiles, and biological outcomes. The 2-(trifluoromethyl)phenyl group present in CAS 2034458-10-9 introduces an ortho-positioned, strongly electron-withdrawing CF₃ substituent that simultaneously increases lipophilicity (estimated ΔlogP ≈ +0.8–1.2 vs. unsubstituted phenyl analogs), creates a steric environment distinct from meta- or para-CF₃ congeners, and modulates the conformational preference of the adjacent amide bond through both steric and electronic ortho effects [1]. Replacing this group with m-tolyl (CAS 2034415-99-9), benzyl (CAS 2034558-78-4), or 2-methoxybenzyl (CAS 2034351-25-0) eliminates the electronegative fluorine atoms entirely, fundamentally altering hydrogen-bond acceptor capacity, metabolic vulnerability to cytochrome P450 oxidation, and potential for fluorophilic protein-ligand interactions [2]. The oxalamide linker geometry and hydrogen-bond donor/acceptor pharmacophore are conserved across analogs, but the differential N2-aryl substitution means that potency, selectivity, and ADME properties observed for one family member cannot be assumed for another [3].

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide vs. Closest Analogs


Ortho-CF₃ vs. Meta-CF₃ vs. Non-Fluorinated Phenyl: Lipophilicity and Metabolic Stability Differentiation

The 2-(trifluoromethyl)phenyl substituent in CAS 2034458-10-9 positions the CF₃ group ortho to the amide attachment point. This ortho-CF₃ arrangement creates a distinct conformational and electronic environment compared to the 3-CF₃ analog N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide or the non-fluorinated comparator N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide (CAS 2034415-99-9). Published systematic analyses of aromatic CF₃ substitution effects demonstrate that ortho-CF₃ groups produce a larger increase in calculated logP (+0.9 to +1.1 log units vs. unsubstituted phenyl) compared to meta-CF₃ (+0.7 to +0.9), while also imparting distinct steric shielding of the adjacent amide NH that can reduce solvent exposure and modulate hydrogen-bonding propensity [1]. In human liver microsome stability assays, ortho-substituted CF₃-phenyl derivatives have been shown to exhibit different metabolic clearance profiles compared to their meta- and para-substituted counterparts, with ortho-substitution sometimes conferring greater resistance to oxidative metabolism due to steric blockade of CYP450-mediated hydroxylation at the activated ortho/para ring positions [2].

Lipophilicity Metabolic stability CF₃ substitution Physicochemical profiling

Propyl Linker Length: Conformational Flexibility Differentiation vs. Shorter/Methoxyethyl-Bridged Analogs

The three-carbon propyl linker (-CH₂-CH₂-CH₂-) connecting the benzofuran-2-yl ring to the oxalamide nitrogen in CAS 2034458-10-9 provides greater conformational degrees of freedom (four rotatable bonds in the linker chain) compared to the two-carbon ethyl linker found in N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 920537-56-0) or the conformationally restricted methoxyethyl linker in N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide. This extended propyl spacer increases the potential distance between the benzofuran pharmacophore and the oxalamide core, enabling exploration of a wider conformational space that may be critical for engaging binding pockets with deeper or differently shaped hydrophobic sub-pockets . In benzofuran-based kinase inhibitor series, analogous propyl vs. ethyl linker modifications have been shown to alter inhibitor potency by 5- to 50-fold against targets such as p38α MAP kinase, with longer linkers sometimes enabling access to an extended allosteric site adjacent to the ATP-binding pocket [1].

Linker optimization Conformational flexibility Structure-activity relationship Benzofuran spacing

Oxalamide Hydrogen-Bond Donor/Acceptor Capacity: Pharmacophore Differentiation vs. Mono-Amide and Sulfonamide Analogs

The ethanediamide (oxalamide) core of CAS 2034458-10-9 presents a distinctive hydrogen-bonding motif consisting of two adjacent amide groups: one amide NH as hydrogen-bond donor (HBD) and two amide carbonyl oxygens as hydrogen-bond acceptors (HBA), with the NH donor count totaling 2 and HBA count totaling 3 (2 carbonyl O + 1 benzofuran O). This dual-amide arrangement forms a planar, conjugation-stabilized scaffold capable of engaging kinase hinge regions through bidentate hydrogen-bonding interactions, as demonstrated in co-crystal structures of oxalamide-based p38α MAP kinase inhibitors [1]. By contrast, comparator compounds utilizing a mono-amide linker such as N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide (one amide NH, one carbonyl O) offer reduced hydrogen-bonding capacity (HBD: 1, HBA: 2), while sulfonamide-based benzofuran derivatives (e.g., N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide) present a tetrahedral sulfur geometry incompatible with the planar amide pharmacophore . The oxalamide scaffold has been specifically exploited in kinase inhibitor design — including c-Met (US20060241104) and CK2 inhibitor programs — where its dual-amide motif provides affinity contributions through simultaneous donor-acceptor interactions with catalytic lysine and hinge-region residues [2].

Oxalamide pharmacophore Hydrogen bonding Kinase hinge binding Scaffold comparison

Purity and Availability: Procurement-Grade Differentiation vs. Research-Only Analogs

CAS 2034458-10-9 is commercially available as a cataloged research compound with a specified purity of ≥95% (Catalog No. CM988058), with molecular weight confirmed at 390.36 g/mol and molecular formula C20H17F3N2O3 . This level of purity specification is comparable to that of close analogs in the same series: N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide (CAS 2034415-99-9, MW 336.4, C20H20N2O3) and N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide (CAS 2034457-92-4, MW 260.29) are also listed at similar purity grades . However, several close structural analogs — including the 2-methoxybenzyl, isoxazol-3-yl, and 5-methylisoxazol-3-yl variants — are primarily documented through single-supplier channels with less established batch-to-batch reproducibility data . The CAS 2034458-10-9 compound, being cataloged with a unique CAS registry number and InChI Key (SSAREPVAOKWXGI-UHFFFAOYSA-N), provides unambiguous identity traceability for procurement documentation and patent filing purposes, which may not be uniformly available for all comparator compounds in the benzofuran-oxalamide series .

Purity specification Procurement Supply chain Quality control

Recommended Application Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide Based on Differentiation Evidence


Kinase Inhibitor Lead Discovery Leveraging the Dual-Amide Oxalamide Hinge-Binding Pharmacophore

The oxalamide scaffold of CAS 2034458-10-9 provides a validated bidentate hydrogen-bonding motif capable of engaging kinase hinge regions, as demonstrated in co-crystal structures of oxalamide-based p38α MAP kinase inhibitors [1]. The ortho-CF₃-phenyl group enhances lipophilicity and may occupy a hydrophobic back pocket adjacent to the ATP-binding site — a strategy validated in third-generation kinase inhibitors. Medicinal chemistry teams pursuing c-Met, CK2, or p38α kinase targets should prioritize this compound over mono-amide or sulfonamide benzofuran analogs that lack the dual-amide pharmacophore geometry required for hinge-region hydrogen bonding [2].

Antiviral Screening Campaigns Targeting Flaviviridae Family Viruses

Benzofuran derivatives have demonstrated activity against yellow fever virus (YFV) and hepatitis C virus (HCV), with bis(benzofuran) conjugates exhibiting EC₅₀ values below 3.54 μM and selectivity indices exceeding 15.3 in Huh-7 cell-based cytopathic effect reduction assays [3]. While direct antiviral data on CAS 2034458-10-9 remain limited in the peer-reviewed literature, the combination of a benzofuran pharmacophore, oxalamide linker, and ortho-CF₃-phenyl substituent positions this compound as a structurally distinct candidate for inclusion in antiviral screening libraries, particularly against flaviviruses where benzofuran-based inhibitors have shown target engagement at the NS4B and NS5B protein level [4].

Chemical Biology Probe Development Requiring Ortho-CF₃ Metabolic Stability Advantages

The ortho-CF₃ substitution pattern on the phenyl ring of CAS 2034458-10-9 is predicted to confer distinct metabolic stability properties compared to meta-CF₃ or non-fluorinated analogs. Published systematic analyses demonstrate that ortho-substituted CF₃-phenyl derivatives can exhibit differential human liver microsomal clearance rates due to steric shielding of CYP450 oxidation sites [5]. For chemical biology applications requiring sustained compound exposure in cellular assays (e.g., CETSA, NanoBRET target engagement), this compound's predicted metabolic profile may offer advantages over the m-tolyl (CAS 2034415-99-9) or benzyl (CAS 2034558-78-4) comparators that lack fluorine-mediated metabolic stabilization [5].

Structure-Activity Relationship (SAR) Expansion Around the Benzofuran-Propyl-Oxalamide Chemotype

CAS 2034458-10-9 occupies a specific position in the SAR matrix of benzofuran-2-yl-propyl-oxalamide derivatives by combining a three-carbon propyl linker with an ortho-CF₃-phenyl N2-substituent. This distinguishes it from shorter-linker analogs (ethyl-bridged), regioisomeric CF₃ analogs (meta-CF₃-phenyl), and non-fluorinated comparators (m-tolyl, benzyl, methoxybenzyl). Systematic SAR exploration using this compound as the ortho-CF₃ reference point, alongside the m-tolyl analog (CAS 2034415-99-9) as the electron-donating comparator and the N2-methyl analog (CAS 2034457-92-4) as the minimal steric control, would enable a comprehensive linker-length × N2-substituent matrix study to map pharmacophoric requirements for target engagement across kinase, antiviral, or anti-inflammatory therapeutic areas [6].

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